2-(5-Bromopyrimidin-2-yl)ethanol
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Overview
Description
2-(5-Bromopyrimidin-2-yl)ethan-1-ol is a chemical compound with the molecular formula C6H7BrN2O2 and a molecular weight of 219.04 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and contains a bromine atom at the 5-position of the pyrimidine ring. This compound is primarily used in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyrimidin-2-yl)ethan-1-ol typically involves the reaction of 5-bromopyrimidine with ethylene glycol under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the ethylene glycol displaces a leaving group on the bromopyrimidine ring.
Industrial Production Methods
Industrial production of 2-(5-Bromopyrimidin-2-yl)ethan-1-ol follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromopyrimidin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 2-(pyrimidin-2-yl)ethan-1-ol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
2-(5-Bromopyrimidin-2-yl)ethan-1-ol is widely used in scientific research due to its versatility. Some of its applications include:
Mechanism of Action
The mechanism of action of 2-(5-Bromopyrimidin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. For instance, when used as an intermediate in drug synthesis, it can bind to enzyme active sites or receptor binding domains, modulating their activity. The bromine atom and the hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromopyrimidin-2-yl)ethan-1-ol: This compound has a similar structure but differs in the position of the hydroxyl group.
2-(5-Chloropyrimidin-2-yl)ethan-1-ol: Similar to 2-(5-Bromopyrimidin-2-yl)ethan-1-ol but with a chlorine atom instead of bromine.
Uniqueness
2-(5-Bromopyrimidin-2-yl)ethan-1-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its analogs. This makes it particularly valuable in the synthesis of specific pharmaceuticals and in studies involving bromine-containing compounds .
Properties
IUPAC Name |
2-(5-bromopyrimidin-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c7-5-3-8-6(1-2-10)9-4-5/h3-4,10H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOECUBXDOGXVBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CCO)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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